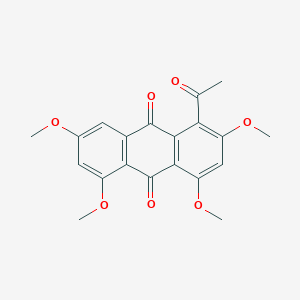
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione is an organic compound with the molecular formula C20H18O7 It is a derivative of anthracene, characterized by the presence of acetyl and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione typically involves the acetylation of 2,4,5,7-tetramethoxyanthracene-9,10-dione. The reaction is carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential therapeutic effects and biological activities .
類似化合物との比較
Similar Compounds
1-Acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione: Known for its unique acetyl and methoxy groups.
2,4,5,7-Tetramethoxyanthracene-9,10-dione: Lacks the acetyl group, leading to different chemical properties.
1,4,5,8-Tetramethoxyanthracene: Another derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
CAS番号 |
61539-70-6 |
|---|---|
分子式 |
C20H18O7 |
分子量 |
370.4 g/mol |
IUPAC名 |
1-acetyl-2,4,5,7-tetramethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H18O7/c1-9(21)15-13(26-4)8-14(27-5)17-18(15)19(22)11-6-10(24-2)7-12(25-3)16(11)20(17)23/h6-8H,1-5H3 |
InChIキー |
BNFOBJRMYJMGGA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
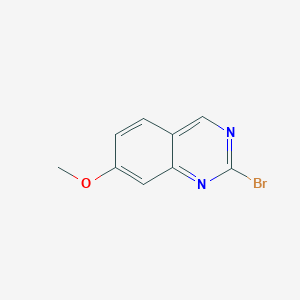
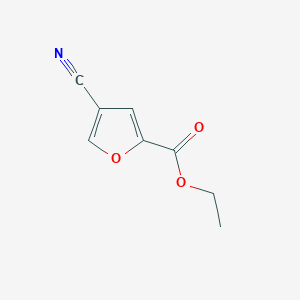
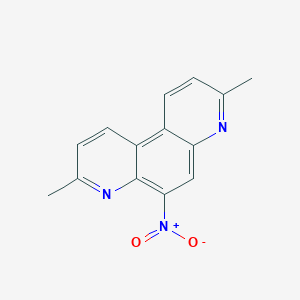
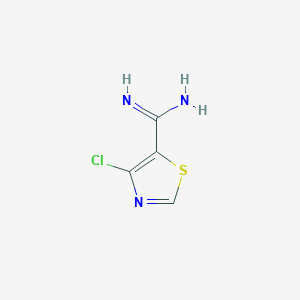
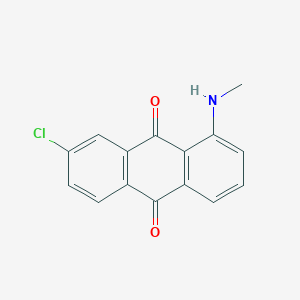
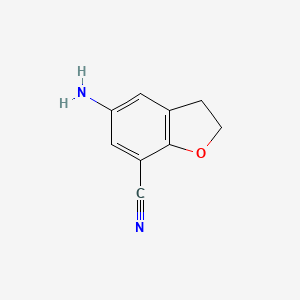
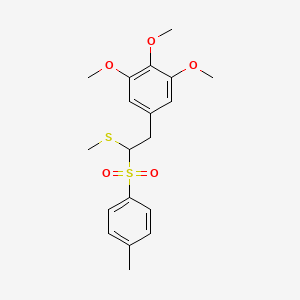
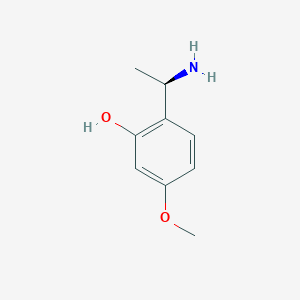
![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
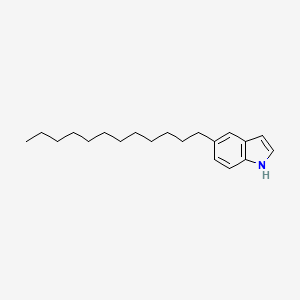
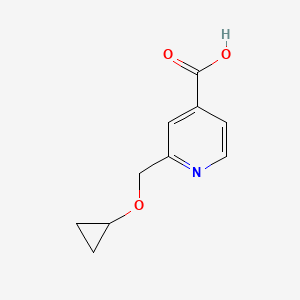
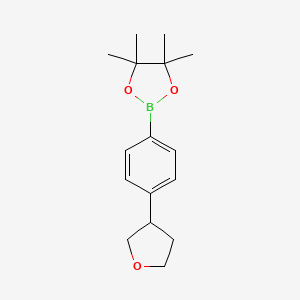
![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
